[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a pyridyl group and a dihydroquinoline moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-(4-pyridyl)quinoline with 3,4-dihydroquinoline under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, thereby inhibiting their function. This interaction can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-pyridyl)quinoline: Shares the quinoline and pyridyl groups but lacks the dihydroquinoline moiety.
4-Quinolylmethanone: Contains the quinoline ring but differs in the substituents.
Uniqueness
The uniqueness of [6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both quinoline and dihydroquinoline moieties allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-18-7-8-21-19(14-18)20(15-22(27-21)16-9-11-26-12-10-16)24(29)28-13-3-5-17-4-1-2-6-23(17)28/h1-2,4,6-12,14-15H,3,5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMXSNYZXCPIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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